

## Commercial Sources and Applications of m-PEG16-azide: A Technical Guide

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Compound of Interest		
Compound Name:	m-PEG16-azide	
Cat. No.:	B8106290	Get Quote

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **m-PEG16-azide**, a versatile reagent for PEGylation and bioconjugation. This document outlines commercial sources, key chemical data, detailed experimental protocols for its synthesis and application, and visual representations of relevant chemical and biological pathways.

### **Commercial Availability of m-PEG16-azide**

**m-PEG16-azide** is a readily available chemical entity from various suppliers specializing in PEGylation reagents. The table below summarizes the offerings from several prominent commercial sources, providing key quantitative data to facilitate comparison and procurement.



Supplier	Catalog Number	Molecular Weight ( g/mol )	Purity	Price (USD)
BroadPharm	BP-23558	761.9	98%	\$260 (100 mg) \$480 (500 mg) \$700 (1 g)[1]
Precise PEG	AG-1036	761.9	> 96%	Inquire for pricing[2]
Cenmed	C007B-365565	761.9	0.98	Inquire for pricing[3]
AxisPharm	AP11359	761.9	≥95%	Inquire for pricing[4]
Vector Labs	QBD-10531 (for m-dPEG®36- Azide)	1642.95	> 95%	\$321 (100 mg) \$1018 (1 g)[5]

Note: The information provided is based on publicly available data and may be subject to change. It is recommended to visit the suppliers' websites for the most current pricing and availability. Vector Labs' product is for a longer PEG chain but is included for comparative purposes.

### Synthesis of m-PEG16-azide

**m-PEG16-azide** can be synthesized from its corresponding alcohol, m-PEG16-OH, through a two-step process involving mesylation followed by azidation.

## **Experimental Protocol: Synthesis of m-PEG16-azide**

#### Materials:

- m-PEG16-OH
- Anhydrous Dichloromethane (DCM)



- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Sodium azide (NaN3)
- Anhydrous Dimethylformamide (DMF)
- · Diethyl ether
- Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
- Round bottom flasks
- Magnetic stirrer and stir bars
- Ice bath
- Rotary evaporator
- Separatory funnel

#### Procedure:

#### Step 1: Mesylation of m-PEG16-OH

- Dissolve m-PEG16-OH (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.
- Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.



- Extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine (2x).
- Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain m-PEG16-OMs as a crude product. The product can be further purified by column chromatography if necessary.

#### Step 2: Azidation of m-PEG16-OMs

- Dissolve the crude m-PEG16-OMs (1 equivalent) in anhydrous DMF.
- Add sodium azide (3-5 equivalents) to the solution.
- Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
- After cooling to room temperature, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3x).
- Combine the organic layers and wash with brine (3x).
- Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
- The crude product is often purified by precipitation from a DCM or ethanol solution into cold diethyl ether. The resulting white solid is collected by filtration and dried under vacuum to yield pure **m-PEG16-azide**.

Characterization: The final product should be characterized by <sup>1</sup>H NMR and mass spectrometry to confirm its identity and purity.

# Application in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

**m-PEG16-azide** is a key reagent in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The most common application is the Copper(I)-



Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.

## Experimental Protocol: General CuAAC using m-PEG16-azide

This protocol describes a general procedure for conjugating **m-PEG16-azide** to an alkyne-functionalized biomolecule (e.g., a protein, peptide, or nucleic acid).

#### Materials:

- m-PEG16-azide
- Alkyne-functionalized biomolecule
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
- Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)
- Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving reagents
- Purification system (e.g., size-exclusion chromatography, dialysis)

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of m-PEG16-azide in water or a co-solvent system like PBS/DMSO.
  - Prepare a stock solution of the alkyne-functionalized biomolecule in a suitable buffer.
  - Prepare a stock solution of CuSO4 in water.



- Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
- Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., TBTA) in DMSO.

#### CuAAC Reaction:

- In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and m-PEG16-azide. A molar excess of the PEG-azide (e.g., 3-10 equivalents) is typically used.
- Add the copper(I)-stabilizing ligand to the reaction mixture. The final concentration is typically in the range of 50-250 μM.
- $\circ$  Add the CuSO4 solution to the reaction mixture. The final concentration is typically 50-250  $\mu M$ .
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in molar excess to the copper(II) sulfate (e.g., 5-10 fold).
- Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE for proteins or LC-MS for smaller molecules.

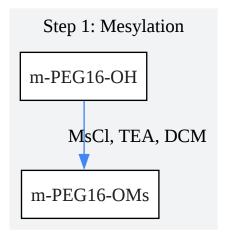
#### Purification:

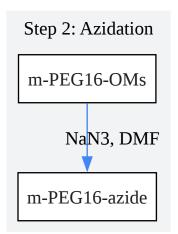
 Once the reaction is complete, the PEGylated biomolecule can be purified from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.

## Visualizing Chemical and Biological Pathways Synthesis of m-PEG16-azide

The following diagram illustrates the two-step synthesis of **m-PEG16-azide** from m-PEG16-OH.

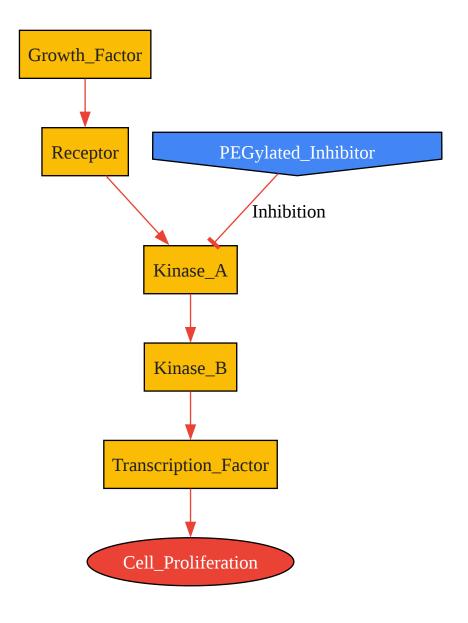












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